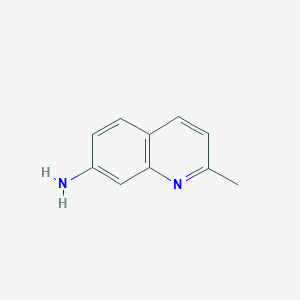

2-Methylquinolin-7-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLKZXXDECGQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332688 | |

| Record name | 2-methylquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64334-96-9 | |

| Record name | 2-methylquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Methylquinolin-7-amine (CAS: 64334-96-9) for Advanced Research Applications

Introduction

2-Methylquinolin-7-amine is a heterocyclic aromatic compound that serves as a pivotal structural motif and synthetic intermediate in modern medicinal chemistry. The quinoline core, of which this molecule is a derivative, is widely recognized as a "privileged structure"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] Consequently, quinoline-based compounds have been successfully developed into a wide array of therapeutics with activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3]

The strategic placement of a methyl group at the 2-position and an amino group at the 7-position endows this compound with a unique electronic and steric profile, making it an invaluable building block for drug discovery. The 7-amino group, in particular, offers a versatile handle for synthetic elaboration, enabling chemists to modulate pharmacokinetic properties and explore structure-activity relationships (SAR) in the pursuit of novel, potent, and selective therapeutic agents.[1]

This guide provides a consolidated technical resource for researchers, scientists, and drug development professionals. It covers the core physicochemical properties, proposes a robust synthetic and purification workflow, outlines key analytical characterization techniques, discusses its application in drug discovery, and details essential safety and handling protocols.

Physicochemical Properties and Specifications

A thorough understanding of a compound's fundamental properties is the bedrock of successful research. The specifications for this compound are summarized below. These parameters are critical for reaction planning, analytical method development, and formulation studies.

| Property | Value | Source(s) |

| CAS Number | 64334-96-9 | [4] |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₁₀H₁₀N₂ | [4] |

| Molecular Weight | 158.20 g/mol | [4] |

| Purity | Typically ≥95% | [4] |

| Appearance | Varies; often a solid (e.g., Yellow crystal) | [5] |

| SMILES | CC1=NC2=C(C=C1)C=CC(=C2)N | [6] |

| InChIKey | PRLKZXXDECGQOK-UHFFFAOYSA-N | [6] |

| Predicted XlogP | 1.9 | [6] |

| Storage Conditions | Store at 2-8°C in a dark, dry, and well-sealed environment | [7] |

| Solubility | Soluble in organic solvents such as Methanol and DMSO | [5] |

Predicted Mass Spectrometry Data (Collision Cross Section) Predicted Collision Cross Section (CCS) values provide insights into the ion's shape in the gas phase and are valuable for advanced analytical techniques like ion mobility-mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 159.09168 | 131.1 |

| [M+Na]⁺ | 181.07362 | 140.8 |

| Data sourced from PubChemLite.[6] |

Synthesis and Purification

While numerous methods exist for constructing the quinoline scaffold, a robust and logical approach for this compound involves a two-step sequence starting from a commercially available aniline. The strategy hinges on the classic Skraup reaction to build the core heterocyclic system, followed by a selective reduction.

Retrosynthetic Analysis

The causality behind this synthetic plan is its reliance on well-established, high-yielding transformations. The reduction of an aromatic nitro group is typically a clean and efficient process, making 2-methyl-7-nitroquinoline an ideal penultimate precursor. This precursor can be accessed via the Skraup reaction, a powerful one-pot method for quinoline synthesis.

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol: A Validated Two-Step Synthesis

This protocol is designed as a self-validating system, where successful completion of Step 1 provides the direct precursor for Step 2.

Step 1: Synthesis of 2-Methyl-7-nitroquinoline via Skraup-Doebner-von Miller Reaction

The Skraup reaction and its Doebner-von Miller modification are cornerstone methods for synthesizing quinolines from anilines. Here, m-nitroaniline reacts with an α,β-unsaturated aldehyde (crotonaldehyde, generated in situ or added directly) under strongly acidic and oxidizing conditions to form the bicyclic quinoline system. The acid catalyzes both the Michael addition and the subsequent cyclization/dehydration cascade.

-

Reagent Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add concentrated sulfuric acid (e.g., 60 mL) to water (e.g., 20 mL) with external cooling.

-

Addition of Reactants: To the cooled acid solution, add m-nitroaniline (e.g., 0.2 mol) and a mild oxidizing agent such as arsenic pentoxide or m-nitrobenzenesulfonate.

-

Reaction Initiation: Begin vigorous stirring and gently heat the mixture to approximately 100°C.

-

Controlled Addition: Add crotonaldehyde (e.g., 0.25 mol) dropwise via the dropping funnel over 1-2 hours, ensuring the reaction temperature does not exceed 140°C. The exothermic nature of the reaction requires careful control.

-

Reaction Completion: After the addition is complete, maintain the reaction at reflux for 3-4 hours. Monitor progress using Thin Layer Chromatography (TLC).

-

Work-up: Allow the mixture to cool to room temperature. Carefully pour the viscous solution into a large beaker of ice water (e.g., 1 L).

-

Basification & Extraction: Neutralize the acidic solution by slowly adding a concentrated base (e.g., 50% NaOH or ammonia solution) until the pH is >10. The product will often precipitate or can be extracted with an organic solvent like dichloromethane or ethyl acetate (3 x 200 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methyl-7-nitroquinoline.

Step 2: Selective Reduction to this compound

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation. Using iron powder in an acidic medium is a classic, cost-effective, and highly effective method that avoids the need for high-pressure hydrogenation equipment.

-

Reaction Setup: To a round-bottom flask containing the crude 2-methyl-7-nitroquinoline (e.g., 0.1 mol) from Step 1, add ethanol (e.g., 200 mL) and water (e.g., 50 mL).

-

Addition of Reagents: Add iron powder (e.g., 0.5 mol, 5 equivalents) and a catalytic amount of ammonium chloride (e.g., 0.05 mol). The ammonium chloride helps to activate the iron surface and maintain a slightly acidic pH.[2]

-

Reflux: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting material spot.[2]

-

Filtration: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts and excess iron powder. Wash the filter cake thoroughly with hot ethanol.[2]

-

Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Purification: The resulting residue can be dissolved in ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated. The crude this compound can then be purified via column chromatography.

Purification and Characterization Workflow

A logical workflow ensures the final product meets the required purity and identity standards for subsequent applications.

Caption: Standard workflow for purification and analysis.

Analytical Characterization

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stability of a research compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Based on data from structurally similar compounds, the following ¹H NMR spectral features are predicted for this compound in CDCl₃.[8][9]

-

~2.7 ppm (singlet, 3H): Protons of the methyl group at the C2 position.

-

~4.0 ppm (broad singlet, 2H): Protons of the NH₂ group at the C7 position. This signal is exchangeable with D₂O.

-

~7.0-8.0 ppm (multiplets, 5H): Aromatic protons on the quinoline core. The specific splitting patterns (doublets, doublets of doublets) will depend on the coupling constants between adjacent protons on the benzene and pyridine rings.

Protocol: Sample Preparation for NMR Spectroscopy [10]

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean vial.

-

Transfer: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube.

-

Acquisition: Acquire standard ¹H and ¹³C NMR spectra. For full structural confirmation, 2D NMR experiments such as COSY (proton-proton correlation) and HSQC (proton-carbon correlation) are recommended.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Expected Ionization: In electrospray ionization positive mode (ESI+), the compound will readily protonate to form the molecular ion [M+H]⁺ at m/z 159.09.[6]

-

Predicted Fragmentation: The quinoline ring is relatively stable. Key fragmentation pathways may include the loss of neutral molecules like HCN from the amine-bearing ring or fragmentation involving the methyl group.[11]

Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a compound.

Protocol: Purity Analysis by Reverse-Phase HPLC

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient system of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.

-

Gradient: A typical screening gradient would be 5% B to 95% B over 15-20 minutes.

-

Detection: UV detector set at a wavelength where the quinoline chromophore absorbs strongly (e.g., 254 nm and 280 nm).

-

Analysis: The purity is calculated by integrating the area of the main product peak and expressing it as a percentage of the total peak area.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an end-product but a versatile starting point for the synthesis of high-value compounds. Its utility stems from the proven biological relevance of the 7-aminoquinoline scaffold.

Caption: Role as a central scaffold in drug discovery.

-

Kinase Inhibitor Development: The 2-arylquinoline scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors.[2] The 7-amino group can act as a crucial hydrogen bond donor, anchoring the molecule in the hinge region of the kinase active site. Furthermore, it serves as a point for derivatization to extend into other pockets of the enzyme, a common strategy for enhancing potency and achieving selectivity against specific kinases like EGFR, VEGFR, or PI3K.[1][2]

-

Antimalarial Research: The 4-aminoquinoline core is famous for its role in antimalarial drugs like chloroquine. Research has shown that modifications at other positions, including the 7-position, can be critical for overcoming the growing challenge of drug resistance in Plasmodium falciparum.[1] this compound provides a scaffold to synthesize novel derivatives aimed at evading these resistance mechanisms.

-

Antimicrobial Agents: The quinoline ring system is present in many antibacterial agents. This compound can be used as a starting point to synthesize novel compounds, such as quinoline-triazole hybrids, for screening against pathogenic bacteria and fungi.[12]

Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when handling any chemical reagent. As an amine-containing aromatic compound, this compound requires careful handling.

| Category | Guideline | Source(s) |

| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause an allergic skin reaction or respiratory irritation. | [12][13][14][15] |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves. Handle only in a certified chemical fume hood. | [13][16] |

| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. | [13][16] |

| First Aid (Skin) | Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. | [13][16] |

| First Aid (Inhalation) | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [13][16] |

| Storage | Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated place. Keep in the dark. Store locked up. | [7][13] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [13][16] |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. brieflands.com [brieflands.com]

- 4. This compound 95% | CAS: 64334-96-9 | AChemBlock [achemblock.com]

- 5. chembk.com [chembk.com]

- 6. PubChemLite - this compound (C10H10N2) [pubchemlite.lcsb.uni.lu]

- 7. 64334-96-9|this compound|BLD Pharm [bldpharm.com]

- 8. 6-AMINO-2-METHYLQUINOLINE(65079-19-8) 1H NMR [m.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 6-Methylquinolin-2-amine|CAS 20150-84-9|RUO [benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. mmbio.byu.edu [mmbio.byu.edu]

- 15. files.dep.state.pa.us [files.dep.state.pa.us]

- 16. fishersci.com [fishersci.com]

Physical and spectroscopic properties of 2-Methylquinolin-7-amine

An In-depth Technical Guide to the Physical and Spectroscopic Properties of 2-Methylquinolin-7-amine

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the structural core of numerous compounds with a wide array of biological activities and functional properties.[1][2] From the historical significance of quinine in treating malaria to modern applications in anticancer agents, antivirals, and fluorescent probes, quinoline derivatives are of paramount interest to researchers.[1][2][3] This guide focuses on a specific derivative, this compound (CAS No: 64334-96-9), a molecule whose strategic placement of a methyl group at the 2-position and an amino group at the 7-position suggests significant potential for further investigation in drug discovery and chemical biology.[1][4]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the known and predicted physicochemical and spectroscopic properties of this compound. Recognizing that publicly available experimental data for this specific isomer is limited, this guide integrates established theoretical principles and standard analytical methodologies. The objective is to provide a robust framework for the practical characterization and future development of this promising compound.

Part 1: Physicochemical Properties and Their Determination

The physical properties of a compound are foundational to its application, influencing everything from reaction kinetics to bioavailability. For this compound, these properties dictate its handling, formulation, and behavior in biological systems.

Summary of Physical Properties

| Property | Data | Source | Significance |

| Molecular Formula | C₁₀H₁₀N₂ | [4][5] | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 158.20 g/mol | [4][5] | Crucial for stoichiometric calculations in synthesis and for mass spectrometry analysis. |

| IUPAC Name | This compound | [5] | Provides an unambiguous, systematic name for the chemical structure. |

| CAS Number | 64334-96-9 | [4][5] | A unique identifier for chemical substance registration and database searches. |

| Melting Point | Data not publicly available | - | Indicates purity and determines the solid-state handling conditions. |

| Boiling Point | Data not publicly available | - | Defines the liquid range and purification conditions (e.g., distillation). |

| Solubility | Data not publicly available | - | Critical for designing solvent systems for reactions, purification, and formulation. |

Workflow for Physicochemical Characterization

The following diagram outlines the logical workflow for the initial characterization of a novel or sparsely documented compound like this compound.

Caption: Workflow for determining key physicochemical properties.

Experimental Protocol: Melting Point Determination

Causality: The melting point is a rapid and effective indicator of a crystalline solid's purity. Impurities typically depress and broaden the melting range. This protocol ensures an accurate and reproducible measurement.

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: Use a calibrated digital melting point apparatus. Set the starting temperature to approximately 10-15 °C below the expected melting point (if unknown, a preliminary rapid heating run can establish a rough estimate).

-

Heating Rate: A slow heating rate (1-2 °C per minute) is critical near the melting point to allow for thermal equilibrium between the sample and the heating block, ensuring accuracy.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

-

Validation: Perform the measurement in triplicate to ensure reproducibility. The results should agree within 1 °C.

Part 2: Spectroscopic Characterization

Spectroscopy provides a detailed fingerprint of a molecule's structure, bonding, and electronic environment. A multi-technique approach is essential for unambiguous structure elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C).

Expected ¹H NMR Spectrum: Based on its structure, the ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is predicted to show:

-

Methyl Protons (-CH₃): A singlet at ~2.5-2.7 ppm, integrating to 3H.[6]

-

Amino Protons (-NH₂): A broad singlet that can appear over a wide range (~5.0-6.0 ppm), integrating to 2H. Its chemical shift is concentration-dependent and the signal will disappear upon D₂O exchange.

-

Aromatic Protons: A series of doublets and multiplets in the aromatic region (~6.8-8.0 ppm), corresponding to the 6 protons on the quinoline ring system. The specific coupling patterns and chemical shifts would require detailed analysis or computational prediction.

Expected ¹³C NMR Spectrum: The spectrum will display 10 distinct signals corresponding to the 10 carbon atoms in the molecule.

-

Methyl Carbon: One signal in the aliphatic region (~20-25 ppm).[7]

-

Aromatic Carbons: Nine signals in the aromatic region (~110-160 ppm). Carbons bonded to nitrogen (C2, C7, C8a) will have characteristic shifts. The specific assignments can be confirmed using 2D NMR techniques like HSQC and HMBC.

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it can slow the exchange of the N-H protons, resulting in sharper signals.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the ¹H frequency, and the magnetic field is "locked" onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field, which is essential for high-resolution spectra.

-

Acquisition: A standard proton pulse program is executed. Key parameters include the number of scans (typically 8 to 16 for a sample of this concentration), relaxation delay (e.g., 1-2 seconds), and acquisition time.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied.

-

Analysis: The spectrum is integrated to determine the relative number of protons for each signal. Chemical shifts are referenced to a standard (e.g., TMS at 0 ppm). Coupling constants (J-values) are measured from the multiplet splittings.

Workflow for NMR Analysis

Caption: A standard workflow for NMR structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Expected IR Spectrum: For this compound, the key diagnostic peaks are:

-

N-H Stretching: As a primary aromatic amine, two distinct, sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching.[8][9]

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.

-

N-H Bending: A characteristic bending vibration (scissoring) for the primary amine is expected around 1580-1650 cm⁻¹.[8]

-

C=C and C=N Stretching: Aromatic ring and quinoline C=C/C=N stretches will produce several bands in the 1400-1600 cm⁻¹ region.

-

C-N Stretching: A strong band for the aromatic amine C-N stretch is expected between 1250-1335 cm⁻¹.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Causality: The ATR technique is a modern, rapid alternative to KBr pellets, requiring minimal sample preparation and eliminating issues with moisture.

-

Instrument Background: With the ATR crystal clean, a background spectrum is collected. This measures the ambient atmosphere (H₂O, CO₂) and instrument response, which is then subtracted from the sample spectrum.

-

Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure Application: A pressure arm is engaged to ensure firm, uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

-

Data Collection: The IR spectrum is collected, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

-

Cleaning: The sample is wiped from the crystal using a soft tissue lightly moistened with a suitable solvent (e.g., isopropanol), ensuring the apparatus is ready for the next sample.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for highly conjugated systems like quinolines.

Expected UV-Vis Spectrum: The extended π-system of the quinoline ring is a strong chromophore. The presence of the electron-donating amino group (-NH₂) at the 7-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.[3] One would anticipate strong absorptions corresponding to π→π* transitions. Compounds of this class often exhibit fluorescence, making them interesting candidates for bioimaging applications.[3]

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

-

Stock Solution Preparation: Prepare an accurate stock solution of this compound by dissolving a known mass in a known volume of the chosen solvent.

-

Serial Dilution: Prepare a dilute solution (typically in the 1-10 µg/mL range) from the stock solution. The final concentration should yield a maximum absorbance between 0.5 and 1.5 for optimal accuracy.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the "blank").

-

Measurement: Replace the blank cuvette with a cuvette containing the sample solution and scan across the desired wavelength range (e.g., 200-600 nm). The wavelength of maximum absorbance (λ_max) is recorded.

Mass Spectrometry (MS)

MS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from fragmentation patterns.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): The spectrum should show a prominent molecular ion peak at an m/z corresponding to the molecular weight of 158.2.[10] High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₁₀H₁₀N₂ by providing a mass accurate to several decimal places.

-

Predicted Fragmentation: Common fragmentation pathways could include the loss of a methyl radical (M-15) or other characteristic cleavages of the quinoline ring.

-

Adducts: In techniques like Electrospray Ionization (ESI), adducts such as [M+H]⁺ (m/z 159.1) or [M+Na]⁺ (m/z 181.1) are commonly observed.[10]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: Coupling liquid chromatography to mass spectrometry allows for the analysis of a compound's purity and mass in a single experiment.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter to remove particulates.

-

LC Method: Inject the sample onto an appropriate LC column (e.g., a C18 reverse-phase column). A solvent gradient (e.g., water/acetonitrile, both with 0.1% formic acid) is used to elute the compound from the column. Formic acid aids in the ionization process.

-

MS Ionization: As the compound elutes from the LC column, it enters the mass spectrometer's ion source (e.g., ESI). A high voltage is applied, causing the compound to become charged (typically protonated to [M+H]⁺).

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Part 3: Safety and Handling

Professional laboratory practice requires a thorough understanding of a chemical's hazards. While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related aminoquinolines and standard laboratory chemical safety summaries provide essential guidance.[11]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[14][15]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[16]

-

Ingestion: If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.

-

Conclusion: A Foundation for Future Research

This compound is a molecule of significant interest due to its place within the pharmacologically vital quinoline family. This guide has established a comprehensive framework for its physical and spectroscopic characterization. By outlining the expected properties and providing detailed, validated protocols for their measurement, it equips researchers with the necessary tools to confidently undertake further investigation. The combination of NMR, IR, MS, and UV-Vis spectroscopy provides a self-validating system for structural confirmation, while the physical property data informs all aspects of its practical application. This foundational knowledge is the critical first step in unlocking the full potential of this compound in medicinal chemistry and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemshuttle.com [chemshuttle.com]

- 5. This compound 95% | CAS: 64334-96-9 | AChemBlock [achemblock.com]

- 6. Quinaldine(91-63-4) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. PubChemLite - this compound (C10H10N2) [pubchemlite.lcsb.uni.lu]

- 11. 2-Methylquinolin-6-amine | C10H10N2 | CID 103148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. enamine.enamine.net [enamine.enamine.net]

- 13. aksci.com [aksci.com]

- 14. chembk.com [chembk.com]

- 15. medkoo.com [medkoo.com]

- 16. fishersci.com [fishersci.com]

Role of 2-Methylquinolin-7-amine in medicinal chemistry scaffolds

An In-Depth Technical Guide to 2-Methylquinolin-7-amine in Medicinal Chemistry Scaffolds

Executive Summary

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds. This guide focuses on a specific, yet highly versatile derivative: this compound. While direct, extensive research on this particular molecule is emerging, its structural features—a reactive amino group for derivatization and a methyl group influencing electronic properties—position it as a valuable building block for novel therapeutics. This document, intended for researchers and drug development professionals, synthesizes data from structurally related quinoline analogs to provide a comprehensive technical overview. We will explore plausible synthetic routes, delve into its potential applications in oncology and infectious diseases, analyze structure-activity relationships gleaned from similar scaffolds, and provide detailed experimental protocols to empower further research and development.

The Quinoline Scaffold: A Privileged Core in Drug Discovery

The quinoline scaffold, a bicyclic aromatic heterocycle, is a recurring motif in numerous approved drugs, demonstrating a wide spectrum of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] This versatility stems from the scaffold's ability to engage in various biological interactions, such as DNA intercalation and binding to enzyme active sites, particularly the ATP-binding pocket of kinases.[3][4]

This compound (CAS No. 64334-96-9) is a specific functionalized version of this core.[5] The strategic placement of its substituents dictates its potential:

-

Quinoline Core: Provides a rigid, planar structure capable of π-π stacking interactions.

-

2-Methyl Group: Influences the molecule's electronics and steric profile, potentially enhancing binding affinity or metabolic stability.

-

7-Amino Group: Serves as a crucial synthetic handle for introducing diverse side chains, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[6]

This combination makes this compound an attractive starting point for library synthesis in drug discovery campaigns.

Synthesis and Functionalization of the this compound Core

An efficient and reliable synthesis is paramount for exploring the potential of a chemical scaffold. While multiple routes to quinolines exist, a common and adaptable strategy involves the construction of a substituted quinoline followed by the introduction or unmasking of the key amino functionality. The Skraup synthesis, a classic method, provides a robust route to methyl-substituted quinolines.[7]

Proposed Synthetic Pathway

A logical two-step approach to 7-Methyl-8-nitroquinoline has been demonstrated, which can be readily adapted for the synthesis of the 7-amino isomer.[7] The general workflow involves building the methylquinoline core and then introducing the key amino group via reduction.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of 7-Methylquinoline (Adapted from Skraup Synthesis)

This protocol is adapted from established methods for synthesizing methylquinolines.[7]

Materials:

-

m-Toluidine

-

Glycerol

-

m-Nitrobenzenesulfonate (or other suitable oxidizing agent)

-

Concentrated Sulfuric Acid (98%)

-

Water

-

Ice

-

Sodium Hydroxide (for neutralization)

-

Dichloromethane (or other organic solvent for extraction)

Procedure:

-

Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, carefully combine m-nitrobenzenesulfonate, glycerol, and m-toluidine.

-

Acid Addition: Prepare a cooled solution of concentrated sulfuric acid in water. Add this acid solution dropwise to the reaction mixture with vigorous stirring. Control the exothermic reaction by using an ice bath as needed.

-

Reflux: Once the addition is complete, heat the mixture to reflux (approx. 150°C) for 1-2 hours. Caution: The reaction can be highly exothermic.

-

Work-up: Allow the mixture to cool. Carefully pour the reaction mixture over a large volume of crushed ice.

-

Neutralization & Extraction: Once the ice has melted, neutralize the acidic solution with a concentrated sodium hydroxide solution until it is basic. This will precipitate the crude product. Extract the aqueous mixture multiple times with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 7-methylquinoline can be purified by vacuum distillation or column chromatography.

The subsequent nitration and reduction steps would follow standard organic chemistry procedures, similar to those used for the synthesis of 2-(4-fluorophenyl)quinolin-7-amine.[8]

The Role of this compound in Medicinal Chemistry

The true value of this compound lies in its potential as a scaffold for developing targeted therapeutics. By leveraging the 7-amino group, a multitude of derivatives can be synthesized and evaluated for various biological activities.

Kinase Inhibition and Anticancer Applications

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activation is a hallmark of many cancers.[3] The quinoline and quinazoline scaffolds are well-established as ATP-competitive kinase inhibitors.[4][9]

Mechanism of Action: Many quinoline-based inhibitors function by occupying the ATP-binding pocket of the kinase. The planar quinoline ring mimics the adenine moiety of ATP, forming hydrogen bonds with the "hinge region" of the enzyme. Substituents on the ring project into surrounding hydrophobic pockets, determining the inhibitor's potency and selectivity.

Derivatives of this compound are promising candidates for inhibiting key oncogenic kinases such as:

-

Epidermal Growth Factor Receptor (EGFR): Structurally related 2-arylquinolines have shown inhibitory activity against EGFR.[8]

-

PI3K/mTOR Pathway: The quinazoline scaffold, a close analog, is found in potent PI3K/mTOR inhibitors.

-

ERK1/2 (MAPK Pathway): 2-Amino-7-amide quinazoline derivatives have been developed as potent and orally bioavailable ERK1/2 inhibitors.

Caption: EGFR signaling pathway and potential inhibition point.

Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[10]

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer)[11]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Test compounds (derivatives of this compound) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well microplates

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Antimalarial Potential

The 4-aminoquinoline scaffold is the basis for chloroquine, a historically vital antimalarial drug.[12] Resistance to chloroquine has driven research into new analogs, and studies have shown that modifications at the 7-position of the quinoline ring are critical for activity against resistant strains of Plasmodium falciparum.[13]

The 7-amino group of this compound is analogous to the 7-chloro substituent in chloroquine. This provides a prime opportunity to explore new derivatives that could overcome resistance mechanisms.

Structure-Activity Relationship (SAR) Insights

While direct SAR data for this compound is limited, valuable insights can be drawn from studies on related 7-substituted 4-aminoquinolines.[13][14]

Key SAR Observations for 7-Substituted Aminoquinolines:

| Position | Substituent | Impact on Antimalarial Activity | Reference |

| 7 | -Cl, -Br, -I | Generally potent activity against both CQ-susceptible and CQ-resistant strains. | [13] |

| 7 | -F, -CF₃ | Reduced activity, especially against CQ-resistant strains. | [13] |

| 7 | -OCH₃ | Generally inactive or significantly less active. | [13] |

| 4 | Amino Side Chain | Essential for activity; length and basicity of the side chain are critical for accumulation in the parasite's food vacuole. | [14][15] |

These findings suggest that the nature of the substituent at the 7-position profoundly influences drug efficacy, likely by affecting the molecule's electronic properties and its ability to interact with its target (believed to be heme polymerization).[15] For this compound, the 7-amino group provides a versatile point for modification. Derivatization to amides, sulfonamides, or substituted amines could modulate the electronic nature of this position in ways that may restore or enhance activity against resistant malaria.

Caption: Key SAR points on the quinoline scaffold.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its straightforward synthesis and the presence of a highly functional amino group make it an ideal starting point for the development of novel therapeutic agents. By drawing parallels with structurally related and well-documented quinoline derivatives, we can logically project its potential in key areas:

-

Oncology: As a core for developing new kinase inhibitors targeting pathways like EGFR and MAPK.

-

Infectious Diseases: As a template for novel antimalarials designed to overcome chloroquine resistance.

The path forward requires a systematic approach:

-

Library Synthesis: Synthesize a diverse library of compounds by modifying the 7-amino group with various side chains, amides, and sulfonamides.

-

Screening: Evaluate this library against a panel of cancer cell lines and key oncogenic kinases. Simultaneously, screen for antiplasmodial activity against both sensitive and resistant strains of P. falciparum.

-

SAR Elucidation: Use the screening data to build a direct and robust SAR profile for the this compound scaffold, guiding the next generation of optimized compounds.

This strategic approach will unlock the full potential of this versatile building block, paving the way for the discovery of new and effective medicines.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. US7399865B2 - Protein tyrosine kinase enzyme inhibitors - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. brieflands.com [brieflands.com]

- 8. benchchem.com [benchchem.com]

- 9. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents [patents.google.com]

- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Preliminary Screening of 2-Methylquinolin-7-amine for Anticancer Activity: An In-depth Technical Guide

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated anticancer activity.[1] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.[2][3][4] This guide provides a comprehensive framework for the preliminary in vitro screening of 2-Methylquinolin-7-amine, a quinoline derivative, to evaluate its potential as an anticancer agent. We present a tiered experimental approach, beginning with broad cytotoxicity screening and progressing to the initial elucidation of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of oncology drug discovery.

Introduction: The Rationale for Screening this compound

The quest for novel, effective, and selective anticancer therapeutics is a cornerstone of modern biomedical research. Heterocyclic compounds, particularly those containing the quinoline ring system, have emerged as a promising class of molecules.[1] Marketed anticancer agents and numerous clinical candidates feature the quinoline moiety, highlighting its importance in oncology.[3][5] The anticancer activity of quinoline derivatives is often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, or modulate the activity of protein kinases that are crucial for cancer cell proliferation and survival.[3][6]

This compound (CAS No. 64334-96-9) is a small molecule featuring the core quinoline structure with methyl and amine substitutions.[7] While extensive research has been conducted on the broader family of quinoline derivatives, dedicated studies on the anticancer properties of this specific compound are not widely published. The strategic placement of the methyl and amino groups on the quinoline ring may influence its biological activity profile.[7] Therefore, a systematic preliminary screening is warranted to determine if this compound possesses cytotoxic or cytostatic activity against cancer cells, justifying its further development as a potential therapeutic agent.

This guide outlines a logical, field-proven workflow for this initial assessment, focusing on robust, reproducible, and cost-effective in vitro assays.

Phase 1: Primary Cytotoxicity Screening

The initial step in evaluating a novel compound is to determine its effect on cancer cell viability and proliferation. We will employ two widely accepted colorimetric assays: the Sulforhodamine B (SRB) assay and the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8][9] The use of two distinct assays provides a more robust initial assessment, as their underlying principles differ. The SRB assay quantifies total cellular protein content, while the MTT assay measures mitochondrial metabolic activity.[10]

Selection of Cancer Cell Lines

A diverse panel of human cancer cell lines should be selected to identify any potential tissue-specific activity. A common starting point is the NCI-60 panel, or a representative subset. For this preliminary screen, we recommend a panel including, but not limited to:

-

MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

-

MDA-MB-231: Breast adenocarcinoma (triple-negative)

-

A549: Lung carcinoma

-

HCT116: Colorectal carcinoma

-

PC-3: Prostate adenocarcinoma

-

HeLa: Cervical adenocarcinoma

Experimental Workflow: Cytotoxicity Assessment

The overall workflow for the primary screening is depicted below.

Caption: High-level workflow for primary cytotoxicity screening.

Detailed Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that relies on the binding of the SRB dye to basic amino acid residues of cellular proteins under mildly acidic conditions.[10]

Materials:

-

Selected cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

DMSO (vehicle control)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

96-well flat-bottom plates

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[10][11]

-

Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and medium. Allow the plates to air-dry completely.[12]

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11]

-

Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[10][12]

-

Solubilization: Allow the plates to air-dry. Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Place on a shaker for 5-10 minutes.[11]

-

Absorbance Measurement: Read the absorbance at 510-540 nm using a microplate reader.[10][13]

Detailed Protocol: MTT Assay

The MTT assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

-

As per SRB assay, excluding TCA, SRB, acetic acid, and Tris base.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS.

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 from the SRB protocol.

-

MTT Addition: After the 48-72 hour incubation, add 20 µL of 5 mg/mL MTT solution to each well.[14]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂ until purple formazan crystals are visible.[15]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.[14]

-

Absorbance Measurement: Cover the plate and agitate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[14] Read the absorbance at 570-590 nm, with a reference wavelength of 620-630 nm.[14]

Data Analysis and Interpretation

For both assays, the percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

The results should be plotted as a dose-response curve with the compound concentration on the x-axis (log scale) and the percentage of cell viability on the y-axis. From these curves, the half-maximal inhibitory concentration (IC₅₀) value can be determined for each cell line. The IC₅₀ represents the concentration of the compound required to inhibit cell growth by 50%.

| Parameter | Description | Interpretation |

| IC₅₀ (µM) | Concentration of compound causing 50% inhibition of cell growth. | A lower IC₅₀ value indicates higher potency. |

| Dose-Response Curve | Graphical representation of the relationship between compound concentration and cell viability. | The steepness of the curve can provide insights into the mechanism of action. |

| Selectivity Index (SI) | Ratio of IC₅₀ in a normal cell line to the IC₅₀ in a cancer cell line. | A high SI suggests selective toxicity towards cancer cells. |

Phase 2: Mechanistic Elucidation - Apoptosis Induction

A reduction in cell viability can be due to either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).[16] It is crucial to distinguish between these outcomes. Many effective anticancer drugs induce apoptosis, or programmed cell death.[16][17] Therefore, the next logical step is to investigate whether this compound induces apoptosis in the most sensitive cancer cell line identified in Phase 1.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for detecting apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Experimental Workflow: Apoptosis Assay

Caption: Workflow for assessing apoptosis via Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Staining

Materials:

-

Most sensitive cancer cell line from Phase 1

-

6-well plates

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control and a positive control (e.g., staurosporine).

-

Cell Harvesting: Harvest both adherent and floating cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension and discard the supernatant.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells at room temperature in the dark for 15 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer within one hour.

Data Interpretation

The flow cytometry data will be presented as a dot plot, which can be divided into four quadrants:

-

Lower Left (Annexin V- / PI-): Live, healthy cells.

-

Lower Right (Annexin V+ / PI-): Early apoptotic cells.

-

Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

-

Upper Left (Annexin V- / PI+): Necrotic cells.

A significant increase in the percentage of cells in the Annexin V-positive quadrants (lower right and upper right) in the treated samples compared to the control would indicate that this compound induces apoptosis.

| Population | Annexin V Staining | PI Staining | Cell Status |

| Q1 | Negative | Positive | Necrotic |

| Q2 | Positive | Positive | Late Apoptotic / Necrotic |

| Q3 | Negative | Negative | Live |

| Q4 | Positive | Negative | Early Apoptotic |

Future Directions and Concluding Remarks

The preliminary screening outlined in this guide will provide critical " go/no-go " data for the further development of this compound as a potential anticancer agent. If significant cytotoxicity and apoptosis induction are observed, subsequent studies should focus on:

-

Broader Screening: Expanding the panel of cancer cell lines to better define the compound's spectrum of activity.

-

Mechanism of Action Studies: Investigating the specific molecular pathways affected by the compound. Based on the quinoline scaffold, potential targets include topoisomerases, protein kinases (e.g., Pim-1, VEGFR), and tubulin polymerization.[3][6]

-

Cell Cycle Analysis: Determining if the compound causes cell cycle arrest at specific checkpoints.

-

In Vivo Efficacy: Evaluating the compound's antitumor activity in preclinical animal models.

This structured, multi-phase approach ensures that resources are directed toward compounds with the highest potential for clinical translation. The methodologies described are robust, well-documented, and form the foundation of modern anticancer drug discovery.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijmphs.com [ijmphs.com]

- 7. chemshuttle.com [chemshuttle.com]

- 8. academic.oup.com [academic.oup.com]

- 9. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. SRB assay for measuring target cell killing [protocols.io]

- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. atcc.org [atcc.org]

- 16. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Apoptosis-based drug screening and detection of selective toxicity to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 2-Methylquinolin-7-amine Analogs

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide delves into the structure-activity relationship (SAR) of a specific, yet promising, series of quinoline derivatives: 2-methylquinolin-7-amine analogs. While direct, extensive SAR literature for this exact scaffold is nascent, this document synthesizes established principles from broader quinoline chemistry to provide a predictive framework for its rational drug design. We will explore plausible synthetic routes for analog generation, propose a comprehensive biological evaluation strategy, and dissect the anticipated impact of structural modifications on therapeutic activity, with a particular focus on oncology and infectious diseases. This guide is intended to serve as a foundational roadmap for researchers, scientists, and drug development professionals embarking on the exploration of this chemical space.

Introduction: The Quinoline Scaffold and the Promise of this compound

Quinoline, a bicyclic aromatic heterocycle, is a recurring motif in numerous FDA-approved drugs, exhibiting a wide array of pharmacological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] Its versatility allows for substitution at multiple positions, enabling fine-tuning of its physicochemical and biological properties.[3]

The this compound core is a strategic starting point for library synthesis. The methyl group at the C2 position can influence steric interactions and metabolic stability, while the amino group at the C7 position provides a crucial handle for chemical diversification, allowing for the introduction of various pharmacophoric elements to modulate potency, selectivity, and pharmacokinetic profiles. Drawing parallels from extensively studied 4-aminoquinolines, the electronic nature of substituents at the 7-position is known to significantly impact activity.[4][5] This guide will lay out a systematic approach to unlock the therapeutic potential of this scaffold.

Synthetic Strategies for Analog Generation

A robust and flexible synthetic plan is paramount for generating a diverse library of analogs for SAR studies. A logical approach involves the initial construction of a key intermediate, 2-methyl-7-nitroquinoline, followed by reduction to this compound, and subsequent diversification.

Core Scaffold Synthesis: The Skraup-Doebner-von Miller Approach

The Skraup-Doebner-von Miller reaction provides a reliable method for the synthesis of the quinoline core.[6][7] Starting from 3-aminotoluene, a reaction with an α,β-unsaturated carbonyl compound, such as crotonaldehyde (which can be formed in situ from paraldehyde), under acidic conditions yields a mixture of 2,5-dimethylquinoline and 2,7-dimethylquinoline.

A more direct route to a 7-substituted quinoline involves starting with a substituted aniline. For our purposes, the Doebner-von Miller reaction of 4-nitroaniline with crotonaldehyde under acidic conditions can produce 2-methyl-6-nitroquinoline.[8] To obtain the desired 7-nitro isomer, a Skraup reaction starting with 3-nitrotoluene and glycerol can be employed, although this may yield a mixture of isomers requiring separation.[4][9] A plausible and efficient route is the Skraup synthesis starting from m-toluidine to produce a mixture of 5- and 7-methylquinoline, followed by a selective nitration at the 8-position of the 7-methylquinoline isomer.[4]

A generalized and reliable pathway to the key intermediate, 2-methyl-7-nitroquinoline , is outlined below. This intermediate is the gateway to the target amine.

Diversification of the 7-Amino Group

With the key intermediate, this compound, in hand, a multitude of analogs can be generated through standard functional group transformations.[3]

-

N-Alkylation: Reaction with various alkyl halides (R-X) under basic conditions will yield secondary and tertiary amines.

-

N-Acylation: Treatment with acyl chlorides (RCOCl) or carboxylic acids with coupling agents will produce a range of amide derivatives.[10]

-

Urea/Thiourea Formation: Reaction with isocyanates (R-N=C=O) or isothiocyanates (R-N=C=S) provides access to urea and thiourea analogs.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides (RSO₂Cl) will yield sulfonamides.

Hypothetical Structure-Activity Relationship (SAR) Exploration

Based on established principles from broader quinoline SAR, we can hypothesize the impact of structural modifications at key positions of the this compound scaffold.

Modifications at the C2-Position (Methyl Group)

The methyl group at the C2 position is a logical point for initial exploration.

-

Steric Bulk: Increasing the size of the alkyl group (e.g., ethyl, isopropyl) may probe the steric tolerance of the target's binding pocket.

-

Aryl Substitution: Replacing the methyl group with substituted phenyl rings can introduce new π-π stacking or hydrophobic interactions.

-

Electronic Effects: While less common, replacing the methyl with electron-withdrawing or -donating groups could modulate the overall electron density of the quinoline ring system.[10]

Modifications at the C7-Position (Amino Group)

This is the most critical position for generating diversity and establishing a robust SAR.

-

Basicity and pKa: The basicity of the 7-amino group will influence the compound's ionization state at physiological pH, which is crucial for target engagement and cell permeability. N-alkylation will increase basicity, while N-acylation will decrease it.

-

Hydrogen Bonding: The primary amine is a hydrogen bond donor. Conversion to secondary amines retains one donor, while acylation introduces a hydrogen bond acceptor (the carbonyl oxygen). This is critical for interaction with protein targets like kinase hinges.

-

Lipophilicity and Size: The nature of the substituent (R-group) will directly impact the compound's lipophilicity (logP), affecting its solubility, permeability, and potential for off-target effects.

Modifications on the Quinoline Ring

Substitution on other positions of the quinoline ring can further refine activity.

-

C4-Position: Drawing from the extensive research on 4-aminoquinolines, substitution at the C4 position with small alkyl or aryl groups can be explored.[11]

-

C6 and C8-Positions: Introduction of halogens (e.g., Cl, F) or methoxy groups at these positions can alter the electronic properties and metabolic stability of the scaffold.

Biological Evaluation Strategy

A tiered screening approach is recommended to efficiently identify promising lead compounds.

Primary Screening: Antiproliferative and Kinase Assays

Given the prevalence of quinoline-based compounds as kinase inhibitors and anticancer agents, primary screening should focus on these activities.[1][8][12]

-

Antiproliferative Assay (e.g., MTT Assay): A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be used to determine the half-maximal growth inhibitory concentration (GI₅₀) of the synthesized analogs.[13]

-

Kinase Inhibition Assays: Based on the antiproliferative results, active compounds should be screened against a panel of relevant kinases (e.g., EGFR, VEGFR-2, PI3K) to identify potential molecular targets.[14]

Experimental Protocol: MTT Antiproliferative Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO). Plot the percentage of viability against the compound concentration and determine the GI₅₀ value using non-linear regression analysis.

Secondary Screening

Promising candidates from the primary screen should be subjected to further evaluation:

-

Kinase Selectivity Profiling: Test active compounds against a broader panel of kinases to assess their selectivity.

-

Mechanism of Action Studies: Investigate the downstream effects of target inhibition (e.g., Western blotting for phosphorylation status of target proteins).

-

In Vitro ADME: Assess metabolic stability in liver microsomes, plasma protein binding, and cell permeability (e.g., Caco-2 assay).

Data Presentation and Interpretation

Systematic tabulation of biological data is crucial for elucidating the SAR.

Table 1: Hypothetical SAR Data for this compound Analogs

| Compound ID | R (at C7-NHR) | GI₅₀ (MCF-7, µM) | EGFR IC₅₀ (µM) |

| 1 | H | >50 | >50 |

| 2a | -CH₃ | 25.1 | 15.8 |

| 2b | -CH₂CH₃ | 15.3 | 8.2 |

| 3a | -C(O)CH₃ | 5.2 | 1.1 |

| 3b | -C(O)Ph | 2.8 | 0.45 |

| 3c | -C(O)-(4-Cl-Ph) | 1.1 | 0.12 |

| 4a | -C(O)NH-Ph | 0.9 | 0.08 |

This is illustrative data and does not represent actual experimental results.

From this hypothetical data, we could infer:

-

The unsubstituted 7-amino group (Cmpd 1) is inactive.

-

Simple N-alkylation (2a, 2b) confers moderate activity.

-

N-Acylation (3a-3c) significantly improves potency, suggesting the importance of a hydrogen bond acceptor.

-

Electron-withdrawing groups on the acyl-phenyl ring (3c) enhance activity.

-

A urea linkage (4a) provides the most potent activity, likely due to additional hydrogen bonding interactions.

Conclusion and Future Perspectives

The this compound scaffold presents a fertile ground for the discovery of novel therapeutic agents. This guide has outlined a systematic and logical approach to its exploration, from synthesis to biological evaluation and SAR interpretation. By leveraging established principles of quinoline chemistry, researchers can efficiently navigate this chemical space. Future work should focus on generating a diverse library of analogs, particularly through varied substitutions at the 7-amino position, and screening them against relevant biological targets. The integration of computational modeling and structural biology will further accelerate the optimization of lead compounds, paving the way for the development of next-generation quinoline-based therapeutics.

References

- 1. 2-METHYL-3-NITROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 2. experts.umn.edu [experts.umn.edu]

- 3. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. iipseries.org [iipseries.org]

- 8. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Skraup reaction - Wikipedia [en.wikipedia.org]

- 10. Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05287A [pubs.rsc.org]

- 11. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Page loading... [wap.guidechem.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Characterization of Novel 2-Methylquinolin-7-amine Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic discovery, synthesis, and characterization of novel 2-Methylquinolin-7-amine derivatives. This class of compounds, built upon the privileged quinoline scaffold, holds significant promise in medicinal chemistry due to the diverse pharmacological activities exhibited by its analogues.[1][2][3][4] This document will navigate the intricate process from conceptual design to preliminary biological evaluation, emphasizing the rationale behind experimental choices and adherence to rigorous scientific validation.

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in drug discovery.[5] Its derivatives have given rise to a multitude of approved drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, antimalarial, and anti-inflammatory agents.[6][7] The versatility of the quinoline nucleus allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. The this compound core, in particular, offers strategic points for chemical diversification, making it an attractive starting point for the development of new chemical entities with therapeutic potential.

Strategic Synthesis of Novel this compound Derivatives

The synthesis of the this compound core can be achieved through established methods such as the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of novel derivatives, a common and effective strategy is the modification of a pre-formed this compound scaffold.

General Synthetic Workflow

The overall workflow for the synthesis and initial evaluation of new this compound derivatives is a multi-step process that begins with the synthesis of the core structure, followed by diversification, and culminating in purification and characterization.

Caption: A generalized workflow for the discovery and initial characterization of novel this compound derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol outlines a representative two-step synthesis of a novel N-substituted this compound derivative.

Step 1: Synthesis of 2-Methyl-7-nitroquinoline

This step utilizes a modified Doebner-von Miller reaction.

-

Materials: 3-Nitroaniline, Crotonaldehyde, Hydrochloric acid, Arsenic acid (or another suitable oxidizing agent), Sodium hydroxide.

-

Procedure:

-

In a round-bottom flask, dissolve 3-nitroaniline in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture in an ice bath and slowly add crotonaldehyde with vigorous stirring.

-

Add the oxidizing agent (e.g., arsenic acid) portion-wise, ensuring the temperature does not exceed 40°C.

-

After the addition is complete, heat the reaction mixture at reflux for 4-6 hours.

-

Cool the mixture and neutralize with a concentrated sodium hydroxide solution until a precipitate forms.

-

Filter the crude product, wash with cold water, and recrystallize from ethanol to yield 2-methyl-7-nitroquinoline.

-

Step 2: Reduction of the Nitro Group to Form this compound

-

Materials: 2-Methyl-7-nitroquinoline, Tin(II) chloride dihydrate, Concentrated hydrochloric acid, Sodium hydroxide.

-

Procedure:

-

Suspend 2-methyl-7-nitroquinoline in a mixture of ethanol and concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise with stirring.

-

Heat the reaction mixture at reflux for 2-3 hours.

-

Cool the mixture and neutralize with a concentrated sodium hydroxide solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain this compound.

-

Step 3: N-Alkylation to a Novel Derivative (e.g., N-benzyl-2-methylquinolin-7-amine)

-

Materials: this compound, Benzyl bromide, Potassium carbonate, Acetonitrile.

-

Procedure:

-

To a solution of this compound in acetonitrile, add potassium carbonate.

-

Add benzyl bromide dropwise and heat the mixture at reflux for 8-12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the inorganic salts and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel to yield the final N-benzyl-2-methylquinolin-7-amine.

-

Comprehensive Physicochemical Characterization

Thorough characterization is essential to confirm the structure and purity of the newly synthesized derivatives.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.

Representative Characterization Data

The following table presents hypothetical, yet realistic, characterization data for a newly synthesized this compound derivative.